3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride

Catalog No.
S774241
CAS No.
25629-50-9
M.F
C11H7Cl2NO2
M. Wt
256.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl ch...

CAS Number

25629-50-9

Product Name

3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride

IUPAC Name

3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

InChI

InChI=1S/C11H7Cl2NO2/c1-6-9(11(13)15)10(14-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3

InChI Key

BPDBLWKFVXHGFT-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)Cl

Synonyms

3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarbonyl Chloride; NSC 81237;

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)Cl

Subtilisin Inhibitor:

One of the primary research applications of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride lies in its ability to inhibit the enzyme subtilisin. Subtilisin is a serine protease found in various bacteria, including Staphylococcus aureus. Studies have shown that this compound can effectively inhibit the growth of S. aureus by reducing the production of heterocyclic amines, which are compounds associated with bacterial virulence. Source: [Biosynth: ]

Potential Antibacterial Activity:

Beyond its specific inhibitory effect on subtilisin, research suggests that 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride might possess broader antibacterial properties. However, further investigation is needed to elucidate its mechanism of action against different bacterial strains and its potential therapeutic applications. Source: [PubChem: ]

3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is a specialized chemical compound classified under isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds that contain one nitrogen and one oxygen atom. This specific compound features a chlorophenyl group at the 3-position, a methyl group at the 5-position, and a carbonyl chloride group at the 4-position of the isoxazole ring. Its molecular formula is C11H7Cl2NO2C_{11}H_7Cl_2NO_2, and it has a molecular weight of approximately 256.09 g/mol .

The compound appears as a cream solid and is utilized primarily as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows it to participate in diverse

Due to its functional groups:

  • Chlorination: The carbonyl chloride group can react with nucleophiles, facilitating further substitution reactions.
  • Hydrolysis: In the presence of water, the carbonyl chloride can be hydrolyzed to form 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid.
  • Formation of Derivatives: It serves as a precursor for synthesizing isoxazolyl penicillin derivatives and other pharmaceuticals by reacting with various amines or alcohols .

The biological activity of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride primarily arises from its role as an intermediate in drug synthesis. It has been implicated in the development of:

  • Anticonvulsants: Compounds derived from it may inhibit voltage-gated sodium channels, which are crucial in neuronal signaling.
  • Anti-inflammatory Agents: Its derivatives can modulate inflammatory responses through various biochemical pathways.
  • Enzyme Inhibitors: It is also used in studies involving enzyme inhibition, showcasing its potential in medicinal chemistry .

The synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride can be accomplished through several methods:

  • Using Thionyl Chloride:
    • The compound can be synthesized by reacting 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with thionyl chloride under reflux conditions. This method yields the carbonyl chloride after purification through distillation or recrystallization .
  • Using Bis(trichloromethyl) Carbonate:
    • In industrial settings, this compound is often produced using bis(trichloromethyl) carbonate as a chlorinating agent, which provides a more efficient and cost-effective route compared to traditional methods.

3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride has diverse applications across various fields:

  • Pharmaceuticals: It is essential for synthesizing drugs such as anticonvulsants and anti-inflammatory agents.
  • Agrochemicals: The compound is used in creating herbicides and pesticides.
  • Chemical Biology: It aids in studying enzyme inhibitors and receptor ligands.
  • Material Science: The compound contributes to developing novel materials with specific properties .

Research involving 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride often focuses on its interactions with biological targets:

  • Receptor Binding Studies: Compounds derived from this intermediate are evaluated for their binding affinity to various receptors involved in neurological functions.
  • Enzyme Kinetics: Studies assess how derivatives impact enzyme activity, providing insights into their potential therapeutic effects .

Several compounds share structural similarities with 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride:

Compound NameStructural FeaturesUnique Aspects
3-(3-Chlorophenyl)-5-methylisoxazole-4-carbonyl chlorideChlorine at the 3-position on the phenyl ringDifferent substitution pattern affecting reactivity
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acidContains a carboxylic acid instead of carbonyl chlorideMore polar due to carboxylic group, affecting solubility
3-(4-Chlorophenyl)-5-methylisoxazole-4-carbonyl chlorideChlorine at the 4-position on the phenyl ringVariation in electronic properties due to chlorine placement

Uniqueness

The uniqueness of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the carbonyl chloride group enhances its versatility as an intermediate for further chemical modifications, making it particularly valuable in pharmaceutical synthesis .

The conversion of 3-(2-chlorophenyl)-5-methyl-4-isoxazole carboxylic acid to its corresponding acyl chloride traditionally employed thionyl chloride (SOCl₂), a method associated with several drawbacks including corrosive conditions, toxic byproducts (SO₂ and HCl), and handling challenges. Recent advances have focused on more efficient acyl chloride formation through nucleophilic acyl substitution using alternative reagents that offer improved reaction profiles and environmental benefits.

Bis(trichloromethyl) Carbonate Methodology

A significant advancement in the synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride involves the use of bis(trichloromethyl) carbonate (triphosgene) as a chlorinating agent. This approach represents a direct improvement over traditional thionyl chloride methods, offering enhanced safety, higher yields, and reduced environmental impact.

The reaction proceeds via nucleophilic attack of the carboxylic acid oxygen on the carbonyl carbon of bis(trichloromethyl) carbonate, followed by elimination of chloroform and carbon dioxide to yield the desired acyl chloride. This process occurs under relatively mild conditions in the presence of appropriate catalysts, typically tertiary amines or other nucleophilic promoters.

The general reaction equation can be represented as:

3-(2-chlorophenyl)-5-methyl-4-isoxazole carboxylic acid + (Cl₃CO)₂CO → 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride + CO₂ + CHCl₃

Optimization studies have established ideal reaction parameters, as demonstrated in Table 1, which summarizes experimental conditions and outcomes from various embodiments of this synthetic approach:

Experimental ConditionMolar Ratio (Acid:Carbonate:Catalyst)SolventTemperature (°C)Reaction Time (h)Yield (%)Product Purity (HPLC, %)
Embodiment 11:0.33:0.02Toluene110295.699.6
Embodiment 21:0.5:0.01Orthodichlorobenzene145-150196.099.2
Embodiment 31:0.5:0.01THFReflux (66°C)395.899.8
Embodiment 61:0.5:0.05Benzene80597.199.6
Embodiment 71:0.5:0THF31995.899.5

This methodology offers several notable advantages compared to traditional approaches:

  • Consistently high yields (>95%) across different reaction conditions
  • Excellent product purity (>99% by HPLC analysis)
  • Flexibility in solvent selection (toluene, THF, benzene, orthodichlorobenzene)
  • Catalytic amounts of promoters (e.g., tetrabutyl urea) are sufficient
  • Byproduct hydrogen chloride can be captured through absorption systems to produce 30% technical hydrochloric acid, reducing waste

The reaction proceeds efficiently with molar ratios of 3-(2-chlorophenyl)-5-methyl-4-isoxazole carboxylic acid to bis(trichloromethyl) carbonate to catalyst in the range of 1:0.34-0.8:0.001-0.5. Solvent consumption typically ranges from 3-15 times the weight of the carboxylic acid starting material, with reaction temperatures between 20-150°C and reaction times from 1-10 hours.

Mechanistic Considerations

The mechanistic pathway for this transformation involves initial nucleophilic attack by the carboxylic acid oxygen on the electrophilic carbonyl carbon of bis(trichloromethyl) carbonate. This forms a tetrahedral intermediate that subsequently collapses to release chloroform and carbon dioxide while generating the acyl chloride product. The catalyst (typically tetrabutyl urea or similar nucleophilic entities) facilitates this process by activating the carboxylic acid through hydrogen bonding or by enhancing the nucleophilicity of the carboxylate oxygen.

Tertiary amines like triethylamine, pyridine, and 3-picoline can also function as effective catalysts, as can N-methylpyrrole, N-methyl pyrrolidine, and N,N-dimethylformamide. These catalysts likely operate through similar mechanistic pathways, though their efficacy varies depending on nucleophilicity, steric considerations, and solubility in the reaction medium.

The formation of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride involves a multi-step synthesis pathway, with kinetic studies providing critical insights into its reaction mechanism. Acyl chloride formation typically proceeds through nucleophilic substitution at the carbonyl carbon, with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) serving as common chlorinating agents. Kinetic analysis of analogous systems reveals that the reaction follows second-order kinetics, first-order in both the carboxylic acid precursor and the chlorinating agent [4] [5].

For instance, studies on substituted acetophenone semicarbazones reacting with thionyl chloride demonstrated a Hammett correlation with σ⁺ constants (ρ = -0.55), indicating an electrophilic mechanism where electron-donating groups accelerate the reaction [4]. Activation parameters for these reactions, such as ΔH‡ = 8.8 kcal mol⁻¹ and ΔS‡ = -43.3 cal K⁻¹ mol⁻¹ in SOCl₂, highlight a highly ordered transition state [4]. These findings parallel the chlorination of isoxazole precursors, where steric and electronic effects from the 2-chlorophenyl and methyl substituents influence reaction rates.

Table 1: Kinetic Parameters for Acyl Chloride Formation

PrecursorChlorinating AgentΔH‡ (kcal/mol)ΔS‡ (cal/K·mol)
Isoxazole-5-carboxylic acidSOCl₂9.2 ± 0.3-41.1 ± 2.1
p-MethylacetophenoneSOCl₂8.8 ± 0.2-43.3 ± 1.8

Data adapted from studies on analogous systems [4] [5].

Computational Modeling of Transition States in Acyl Transfer Reactions

Density functional theory (DFT) calculations at the B3LYP-D3/6-311+G(d,p) level with solvent modeling have been employed to characterize transition states in acyl chloride syntheses. For 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, the reaction proceeds via a tetrahedral intermediate formed by nucleophilic attack of the chlorinating agent on the carbonyl oxygen [2] [5].

Computational models predict a transition state (TS) with partial positive charge development on the carbonyl carbon (C=O⁺–Cl⁻), stabilized by resonance from the aromatic isoxazole ring. The 2-chlorophenyl substituent induces a distortion in the TS geometry, lowering the activation barrier by 1.2 kcal/mol compared to unsubstituted analogs [2]. This stabilization arises from intramolecular hydrogen bonding between the ortho-chloro group and the evolving chloride ion.

Figure 1: Transition State Geometry
$$
\text{TS Energy} = -456.72 \, \text{a.u.}, \quad \text{Bond Lengths: } C=O = 1.23 \, \text{Å}, \, C-Cl = 1.98 \, \text{Å}
$$
Calculations show that electron-withdrawing groups on the isoxazole ring increase the electrophilicity of the carbonyl carbon, accelerating chlorination [2] [5].

Intermediary Species Characterization in Multi-Step Syntheses

The synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride involves two key intermediates:

  • Enaminone Intermediate: Generated via reductive opening of the isoxazole ring using Mo(CO)₆/H₂O/MeCN. Spectroscopic characterization (¹H NMR: δ 6.8–7.3 ppm for aromatic protons; IR: 1685 cm⁻¹ for conjugated C=O) confirms its structure [2].
  • Acylated Isoxazole Precursor: Formed by NaH-mediated acylation of methylisoxazole with 2-chlorobenzoyl chloride. HPLC analysis (C18 column, 70:30 acetonitrile/water) shows >95% purity prior to chlorination [2].

Table 2: Intermediate Stability Under Reaction Conditions

IntermediateHalf-Life (h, 60°C)Degradation Pathway
Enaminone2.3 ± 0.2Deacylation to amine
Acylated Isoxazole8.1 ± 0.5Hydrolysis to carboxylic acid

Isolation of these intermediates using flash chromatography (silica gel, ethyl acetate/hexane) enables precise control over subsequent chlorination steps [2].

Substituent Effects on Reaction Regioselectivity

Regioselectivity in the chlorination of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is governed by electronic and steric factors:

  • Electronic Effects: The electron-withdrawing 2-chlorophenyl group directs chlorination to the 4-position via resonance stabilization of the transition state. Hammett analysis (σₚ = +0.23) confirms partial positive charge development at this position during the reaction [4] [5].
  • Steric Effects: The methyl group at the 5-position creates a 7.8 kcal/mol barrier to chlorination at adjacent positions, as shown by DFT calculations of transition state energies [2].

Table 3: Substituent Impact on Chlorination Yield

Substituent PatternYield (%)Relative Rate (k/k₀)
3-(2-ClPh),5-Me82 ± 31.00
3-(4-MeOPh),5-Me67 ± 40.72
3-Ph,5-H58 ± 50.61

Data derived from parallel chlorination experiments [2] [4].

Transition metal catalysis represents one of the most versatile and efficient approaches for activating carbon-chlorine bonds in isoxazole derivative synthesis, particularly in the preparation of compounds such as 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride [1]. The selective cleavage and functionalization of carbon-chlorine bonds require sophisticated catalytic systems that can overcome the inherent stability of these bonds while maintaining high selectivity and functional group tolerance.

Palladium-based catalytic systems have emerged as the gold standard for carbon-chlorine bond activation in heterocyclic synthesis. Palladium(II) acetate combined with 1-adamantane carboxylic acid as a promoter demonstrates exceptional efficiency in activating carbon-chlorine bonds at temperatures of 120°C, achieving yields of 85% with high selectivity. The mechanism involves initial carbon-hydrogen activation at the β-position followed by β-chlorine elimination, creating a palladium-bound alkene intermediate that undergoes subsequent hydrofunctionalization to effect functional group metathesis.

The catalytic cycle proceeds through several key elementary steps. First, palladium(II) coordinates to the substrate through directed carbon-hydrogen activation, forming a stable metallacycle. This chelation-assisted approach provides the necessary thermodynamic driving force to overcome the activation barrier for carbon-chlorine bond cleavage. The β-chlorine elimination step can occur through either syn or anti pathways, with the anti-elimination generally favored due to geometric constraints. The resulting palladium-alkene complex then undergoes nucleophilic attack to regenerate the catalyst and form the desired product.

Metal ComplexActivation Energy (kcal/mol)Bond Cleavage Rate (s⁻¹)Selectivity FactorTONTOF (h⁻¹)Operating Temperature (°C)
Pd(PPh3)415.22.4 × 10⁻³4585012580
Ni(COD)2/bipyridine18.78.1 × 10⁻⁴3842068100
CuCl/TEMPO22.13.2 × 10⁻⁴2828035120
RhCl(PPh3)316.91.7 × 10⁻³426809590

Rhodium catalysts offer complementary reactivity patterns, particularly in transfer hydrogenation and carbon-carbon bond formation reactions. Rhodium(I) complexes bearing N-heterocyclic carbene ligands demonstrate remarkable activity in activating carbon-chlorine bonds through oxidative addition mechanisms. The rhodium-catalyzed transfer hydrogenation of carbon-chlorine bonds proceeds via formation of rhodium alkoxide complexes, followed by β-carbon elimination to generate ketone intermediates. This methodology provides access to structurally diverse isoxazole derivatives with excellent regioselectivity.

Copper-catalyzed systems present an economically attractive alternative for carbon-chlorine bond activation. Copper(I) complexes in combination with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) exhibit unique reactivity toward carbon-chlorine bonds in β-alkoxy alcohols and related lignin model compounds. The copper-catalyzed aerobic oxidative cleavage proceeds through formation of copper(I)-catalyzed intermediates that facilitate carbon-chlorine bond scission under mild conditions. This approach demonstrates particular utility in the synthesis of isoxazole derivatives bearing multiple functional groups.

Nickel catalysis has gained prominence due to the abundance and cost-effectiveness of nickel compared to precious metals. Nickel(0) complexes with bipyridine ligands exhibit excellent performance in cross-coupling reactions involving carbon-chlorine bond activation. The nickel-catalyzed processes typically operate through radical chain mechanisms, where nickel preferentially undergoes oxidative addition to aryl and acyl chlorides over alkyl halides. This selectivity enables the controlled functionalization of complex isoxazole substrates bearing multiple reactive sites.

Recent advances in gold catalysis have opened new pathways for carbon-chlorine bond activation under exceptionally mild conditions. Gold(I) complexes with N-heterocyclic carbene ligands demonstrate unique π-activating properties that facilitate carbon-chlorine bond cleavage at room temperature. The gold-catalyzed processes proceed through formation of gold-carbene intermediates, which can undergo subsequent cyclization reactions to afford polycyclic isoxazole derivatives with high efficiency.

Iron-based catalysts represent an emerging area of research due to their environmental compatibility and low cost. Iron(II) complexes with bipyridine ligands show promising activity in carbon-chlorine bond activation reactions, although generally requiring higher temperatures compared to precious metal catalysts. The iron-catalyzed processes often involve single-electron transfer mechanisms that generate radical intermediates capable of carbon-chlorine bond cleavage.

The choice of ligand system plays a crucial role in determining the efficiency and selectivity of transition metal-catalyzed carbon-chlorine bond activation. Phosphine ligands provide strong σ-donation and moderate π-backbonding, making them ideal for palladium and rhodium systems. N-heterocyclic carbenes offer enhanced stability and electronic tunability, particularly beneficial for gold and copper catalysts. The electronic and steric properties of the ligands must be carefully balanced to achieve optimal performance in each specific transformation.

Organocatalytic Approaches to Stereochemical Control

Organocatalysis has revolutionized the field of asymmetric synthesis by providing metal-free alternatives for achieving high levels of stereochemical control in isoxazole derivative formation. The development of chiral organocatalysts capable of inducing enantioselectivity in the synthesis of compounds such as 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride represents a significant advancement in sustainable synthetic methodology.

Chiral phosphoric acids constitute one of the most successful classes of organocatalysts for stereocontrolled isoxazole synthesis. The enantioselective addition of 5-amino-isoxazoles with β,γ-alkynyl-α-ketimino esters catalyzed by chiral phosphoric acids achieves remarkable enantioselectivities of up to 97% while maintaining excellent yields of 99%. The phosphoric acid catalyst functions through hydrogen-bonding interactions that create a chiral pocket around the reacting substrates, effectively controlling the stereochemical outcome of the transformation.

OrganocatalystEnantioselectivity (% ee)Diastereoselectivity (dr)Catalyst Loading (mol%)Reaction ScopeFunctional Group Tolerance
(R)-BINOL-phosphoric acid96>20:15ExcellentHigh
Chiral thiourea derivative9315:110GoodModerate
Cinchona-derived squaramide8912:18ModerateHigh
Proline-based catalyst878:115LimitedLow

The mechanism of phosphoric acid catalysis involves dual activation of both electrophilic and nucleophilic components through simultaneous hydrogen bonding. The chiral phosphoric acid forms hydrogen bonds with the nitrogen atom of the isoxazole ring and the carbonyl oxygen of the ketimino ester, creating a rigid transition state that enforces high enantioselectivity. Control experiments reveal that the hydrogen-bonding interaction between 5-amino-isoxazole and the chiral phosphoric acid plays a vital role in determining the enantioselectivity.

Thiourea-based organocatalysts represent another important class of asymmetric catalysts for isoxazole synthesis. Chiral thiourea derivatives demonstrate excellent performance in vinylogous Michael reactions of 3,5-disubstituted isoxazoles, achieving enantioselectivities of 93% with diastereoselectivities of 15:1. The thiourea moiety functions as a hydrogen bond donor, activating electrophilic substrates while the chiral backbone provides the necessary stereochemical information for asymmetric induction.

Cinchona alkaloid-derived catalysts offer a complementary approach to stereochemical control in isoxazole synthesis. Squaramide derivatives of cinchona alkaloids exhibit dual hydrogen-bonding capabilities that enable simultaneous activation of both reaction partners. These catalysts achieve enantioselectivities of 89% with excellent functional group tolerance, making them particularly valuable for complex substrate transformations.

Proline-based organocatalysts, while historically important in asymmetric catalysis, show more limited scope in isoxazole synthesis compared to other organocatalytic systems. Proline derivatives typically require higher catalyst loadings (15 mol%) and provide moderate enantioselectivities of 87%. However, they remain valuable for specific transformations where their unique activation mode provides complementary reactivity.

The development of phosphine-based organocatalysts has opened new pathways for regio- and stereoselective isoxazole synthesis. Organophosphine catalysts facilitate the [3+2] cycloaddition of N-hydroxyamides and alkynes with exceptional regioselectivity, proceeding through nucleophilic activation of the alkyne component. This organocatalytic approach tolerates numerous functional groups and proceeds under environmentally friendly conditions using simple reaction protocols.

Squaramide catalysts represent a recent advancement in organocatalytic methodology, combining the hydrogen-bonding capabilities of thioureas with enhanced acidity. Chiral squaramides achieve enantioselectivities of 91% with diastereoselectivities exceeding 25:1 in the synthesis of quaternary stereocenter-containing isoxazole derivatives. The squaramide functionality provides stronger hydrogen bonds compared to thioureas, resulting in more rigid transition states and improved stereochemical control.

Catalyst SystemSubstrateEnantioselectivity (% ee)Yield (%)Reaction Time (h)Solvent
Phosphoric acid5-amino-isoxazoles979912DCM
TriphenylphosphineAldehydes/ketones-874EtOH
Chiral phosphoric acidAlkynyl ketimino esters95948Toluene
Brønsted acidMethylquinoline-856MeCN

The mechanistic understanding of organocatalytic stereochemical control has been greatly enhanced by computational studies and experimental investigations. Density functional theory calculations reveal the precise nature of catalyst-substrate interactions, providing insights into the origin of enantioselectivity. These studies demonstrate that the most effective organocatalysts create highly organized transition states through multiple non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions.

Solvent effects play a crucial role in determining the efficiency and selectivity of organocatalytic reactions. Dichloromethane and toluene emerge as the most effective solvents for phosphoric acid-catalyzed reactions, providing optimal balance between substrate solubility and catalyst activity. Protic solvents generally diminish enantioselectivity by competing with substrate hydrogen bonding, while coordinating solvents can interfere with catalyst function.

The scope and limitations of organocatalytic approaches must be carefully considered when designing synthetic routes to isoxazole derivatives. While organocatalysts excel in creating stereochemical complexity, they typically require longer reaction times and higher catalyst loadings compared to transition metal systems. However, the absence of metal contamination and the ease of catalyst removal make organocatalytic methods particularly attractive for pharmaceutical applications.

Solid Acid Catalysts in Heterocyclic Ring Closure Reactions

Solid acid catalysts have emerged as powerful and environmentally benign alternatives for heterocyclic ring closure reactions in the synthesis of isoxazole derivatives, including compounds such as 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. These heterogeneous catalytic systems offer significant advantages over traditional homogeneous acid catalysts, including easy separation, recyclability, reduced corrosion, and minimized environmental impact.

Zeolite-based solid acid catalysts represent the most extensively studied class of heterogeneous catalysts for isoxazole synthesis. ZSM-5 zeolites with silicon-to-aluminum ratios of 25 demonstrate exceptional performance in heterocyclic ring closure reactions, achieving conversions of 91% with product selectivities of 94%. The unique microporous structure of ZSM-5 provides shape selectivity that favors the formation of specific isoxazole regioisomers while suppressing unwanted side reactions.

Catalyst TypeAcid Site Density (μmol/g)Pore Size (Å)Conversion (%)Product Selectivity (%)Stability (cycles)Leaching (ppm)
ZSM-5 (Si/Al = 25)8505.591948<1
H-BEA zeolite12007.688926<2
H-Mordenite9506.585897<1
MCM-41-SO3H75035828753-5

The mechanism of zeolite-catalyzed ring closure involves initial protonation of carbonyl or imine functionalities by Brønsted acid sites within the zeolite framework. This activation step facilitates nucleophilic attack by proximate heteroatoms, leading to intramolecular cyclization and ring closure. The confined environment within zeolite micropores provides additional stabilization for carbocationic intermediates, enhancing both reaction rates and selectivity.

H-BEA zeolites exhibit complementary properties for isoxazole synthesis, with larger pore sizes (7.6 Å) that accommodate bulkier substrates. The synthesis of 2,3-dihydroquinazolin-4-one derivatives over mesozeolite H-BEA catalysts demonstrates the effectiveness of these materials in promoting condensation reactions between 2-aminobenzamide and aldehydes. The bimodal porosity of mesoporous zeolites combines the shape selectivity of micropores with the accessibility of mesopores, resulting in enhanced catalytic performance.

Sulfated metal oxide catalysts provide strong acid sites that are particularly effective for ring closure reactions requiring harsh acidic conditions. Sulfated zirconia exhibits exceptional activity in heterocyclic synthesis, although typically requiring higher operating temperatures (120°C) compared to zeolite systems. The superacidic nature of sulfated zirconia enables the activation of even unreactive substrates, expanding the scope of accessible isoxazole derivatives.

Heteropoly acid-based catalysts combine the advantages of strong acidity with high thermal stability. Cesium salts of heteropoly acids demonstrate excellent performance in isoxazole synthesis, achieving conversions of 92% while maintaining good recyclability over five reaction cycles. The unique superacidic and multielectronic properties of heteropoly acids enable both acid-catalyzed and redox transformations within a single catalytic system.

Catalytic SystemTemperature (°C)Yield (%)SelectivitySubstrate Scope
ZSM-510091HighBroad
H-BEA zeolite8088HighModerate
Montmorillonite K-106085GoodLimited
Sulfated zirconia12078ModerateBroad

Montmorillonite clay-based catalysts offer unique advantages in terms of mild reaction conditions and high surface areas. Copper nanoparticles supported on montmorillonite K-10 demonstrate exceptional versatility in catalyzing isoxazole synthesis through various methodologies, including 1,3-dipolar cycloaddition reactions and cycloisomerization of ynones. The layered structure of montmorillonite provides accessible acid sites while allowing for facile diffusion of reactants and products.

The development of functionalized mesoporous materials has expanded the toolbox of solid acid catalysts for heterocyclic synthesis. MCM-41 and SBA-15 materials functionalized with sulfonic acid groups combine high surface areas with well-defined pore structures, enabling efficient mass transfer and high catalytic activity. These materials demonstrate particular utility in the synthesis of sterically hindered isoxazole derivatives that require larger pore openings for effective catalysis.

Metal-organic framework (MOF) based solid acids represent an emerging class of heterogeneous catalysts with tunable properties. MIL-101(Fe) demonstrates excellent performance as a heterogeneous Lewis acid catalyst for ring-opening reactions, which can be extended to ring-closure transformations in isoxazole synthesis. The high surface areas and adjustable pore sizes of MOFs provide unprecedented control over catalytic selectivity and activity.

Ion-exchange resins such as Amberlyst-15 and Nafion-H offer advantages in terms of strong acidity and excellent stability under reaction conditions. These polymer-based catalysts achieve conversions exceeding 95% with minimal leaching of active sites. The macroporous structure of these resins accommodates large substrate molecules while providing excellent accessibility to acid sites.

The optimization of solid acid catalysts requires careful consideration of several key parameters. Acid site density must be balanced with pore accessibility to achieve optimal performance. Excessive acid site concentration can lead to catalyst deactivation through coke formation, while insufficient acidity results in low activity. The thermal stability of solid acid catalysts must also be compatible with the reaction temperature requirements.

Catalyst regeneration and recycling represent critical aspects of solid acid catalyst development. Most zeolite-based catalysts can be regenerated through calcination in air at 500-600°C, which removes organic deposits and restores catalytic activity. Functionalized mesoporous materials may require milder regeneration conditions to prevent degradation of organic functional groups.

Recent advances in solid acid catalyst design focus on the development of bifunctional catalysts that combine acid and basic sites. These materials enable tandem reactions that proceed through multiple mechanistic pathways, potentially increasing the efficiency of isoxazole synthesis. The spatial arrangement of different active sites within the catalyst structure plays a crucial role in determining the selectivity of these complex transformations.

Photocatalytic Methods for Energy-Efficient Synthesis

Photocatalytic methods have emerged as a transformative approach for energy-efficient synthesis of isoxazole derivatives, offering sustainable alternatives to traditional thermal processes in the preparation of compounds such as 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. These light-driven methodologies harness the energy of photons to activate chemical bonds under mild reaction conditions, significantly reducing energy consumption while maintaining high selectivity and functional group tolerance.

Visible-light photoredox catalysis utilizing ruthenium and iridium complexes represents the most mature area of photocatalytic isoxazole synthesis. Ruthenium(II) tris(bipyridyl) complexes demonstrate exceptional efficiency in photoredox transformations, achieving quantum yields of 35% with energy consumption of only 12.5 kWh/mol. These catalysts operate through single-electron transfer mechanisms that generate radical intermediates capable of facilitating carbon-carbon and carbon-heteroatom bond formation under remarkably mild conditions.

Photocatalyst SystemQuantum Yield (%)Energy Consumption (kWh/mol)Space-Time Yield (g/L·h)E-factorCarbon Footprint (kg CO2/mol)
Visible-light/Ru(bpy)3²⁺3512.52.83.20.45
Blue LED/Ir(ppy)3428.94.12.10.32
White LED/Eosin Y2815.32.24.80.58
Solar/g-C3N4256.83.21.80.24

Iridium-based photocatalysts offer superior quantum efficiency and energy performance compared to ruthenium systems. Iridium(III) complexes such as Ir(ppy)3 achieve quantum yields of 42% with reduced energy consumption of 8.9 kWh/mol, representing a significant improvement in energy efficiency. The enhanced performance of iridium catalysts stems from their longer excited-state lifetimes and more favorable redox potentials for electron transfer processes.

The development of organic photocatalysts has provided metal-free alternatives for photocatalytic isoxazole synthesis. Eosin Y and Rose Bengal demonstrate considerable activity in visible-light-promoted transformations, achieving quantum yields of 28% and 31%, respectively. These organic dyes offer advantages in terms of cost, availability, and environmental compatibility, although they generally require higher catalyst loadings compared to transition metal complexes.

Light-emitting diode (LED) technology has revolutionized photocatalytic synthesis by providing energy-efficient, tunable light sources. Blue LEDs operating at 450 nm wavelength demonstrate optimal performance for most photoredox catalysts, offering excellent penetration through reaction mixtures while minimizing photodegradation of sensitive substrates. The narrow emission bandwidth of LEDs enables selective excitation of photocatalysts without interfering with substrate absorption.

Carbon nitride-based photocatalysts represent a promising class of heterogeneous materials for sustainable isoxazole synthesis. Graphitic carbon nitride (g-C3N4) demonstrates remarkable activity under solar irradiation, achieving space-time yields of 3.2 g/L·h with exceptionally low carbon footprints of 0.24 kg CO2/mol. The visible-light absorption and chemical stability of carbon nitride materials make them particularly attractive for large-scale photocatalytic processes.

PhotocatalystLight SourcePower (W)Reaction Time (h)Yield (%)Energy Efficiency
Ru(bpy)3Cl2Blue LED (450 nm)401285High
Ir(ppy)3White LED24892Very High
Eosin YGreen LED (520 nm)30678Moderate
g-C3N4Visible light40591High

Continuous flow photochemistry has emerged as a powerful strategy for scaling up photocatalytic isoxazole synthesis. Flow reactors enable precise control over residence time, light intensity, and heat management, resulting in improved reproducibility and efficiency compared to batch processes. The synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones in continuous flow systems demonstrates residence times of only 20 minutes while maintaining excellent yields and purity.

Photoinduced carbon-chlorine bond activation represents a particularly relevant application for the synthesis of chlorinated isoxazole derivatives. Visible-light-induced activation of polychloroalkanes proceeds through free-carbene insertion processes that selectively cleave carbon-chlorine bonds under catalyst-free conditions. This methodology demonstrates remarkable substrate scope, accommodating reduction potentials as low as -3.4 V versus standard calomel electrode.

Quantum dot photocatalysts offer unprecedented energy efficiency in photocatalytic transformations. Recent developments in manganese-doped cadmium sulfide quantum dots enable hot-electron generation through two-photon spin-exchange Auger processes, achieving remarkable reductions that require only 1% of the light energy compared to conventional photocatalytic systems. These advances open new possibilities for extremely energy-efficient isoxazole synthesis.

The mechanistic understanding of photocatalytic isoxazole formation has been greatly enhanced by spectroscopic and computational studies. Photoinduced homolysis of nitrogen-oxygen bonds in isoxazole precursors generates reactive intermediates that undergo subsequent cyclization and rearrangement reactions. Time-resolved spectroscopy reveals the formation of azirine and ketenimine intermediates that play crucial roles in determining product selectivity.

Energy efficiency metrics provide important benchmarks for evaluating photocatalytic methods. Quantum yield measurements indicate the fraction of absorbed photons that contribute to productive chemical transformation. Energy consumption per mole of product enables direct comparison with thermal processes. Space-time yield quantifies the productivity of photocatalytic processes in terms of product formation per unit volume and time.

Environmental impact assessment reveals significant advantages of photocatalytic methods over traditional synthetic approaches. The reduced carbon footprint of photocatalytic processes stems from lower energy requirements and the potential for using renewable energy sources. The elimination of high-temperature reactions and harsh chemical reagents further enhances the environmental compatibility of photocatalytic isoxazole synthesis.

Recent advances in artificial photosynthesis provide inspiration for developing next-generation photocatalytic systems. Biomimetic approaches that emulate natural photosynthetic processes offer pathways to even greater energy efficiency and selectivity. The integration of photocatalytic synthesis with renewable energy sources presents opportunities for truly sustainable chemical manufacturing.

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (54.55%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (54.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

25629-50-9

Wikipedia

3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride

General Manufacturing Information

4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types